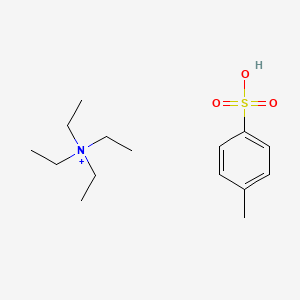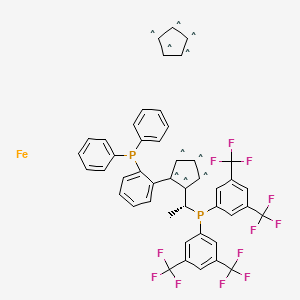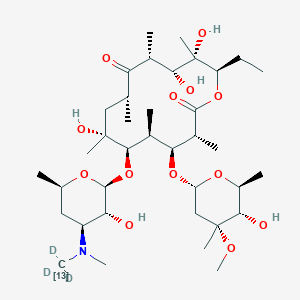
Fmoc-leucine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-leucine-d3: is a deuterated form of Fmoc-leucine, where three hydrogen atoms are replaced by deuterium. This compound is commonly used in peptide synthesis and as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). The deuterium labeling provides unique properties that make it valuable in scientific research, particularly in studies involving metabolic and pharmacokinetic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc Protection: The synthesis of Fmoc-leucine-d3 typically begins with the protection of the amino group of leucine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fmoc-leucine-d3 can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in organic solvents.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products
Oxidized derivatives: Products formed from the oxidation of this compound.
Reduced derivatives: Products formed from the reduction of this compound.
Substituted derivatives: Products formed from substitution reactions involving this compound.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-leucine-d3 is widely used in solid-phase peptide synthesis as a building block for the construction of peptides and proteins.
Isotope Labeling: The deuterium labeling makes it valuable for studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology
Protein Structure Studies: This compound is used in the study of protein structures and interactions, particularly in NMR spectroscopy.
Medicine
Drug Development: The compound is used in the development of drugs targeting PPARγ, which plays a role in regulating glucose metabolism and insulin sensitivity.
Industry
Mechanism of Action
Molecular Targets and Pathways: : Fmoc-leucine-d3 acts as a selective modulator of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By binding to PPARγ, this compound can influence the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and glucose tolerance .
Comparison with Similar Compounds
Similar Compounds
Fmoc-leucine: The non-deuterated form of Fmoc-leucine-d3, used in similar applications but without the benefits of deuterium labeling.
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-valine: A similar compound used in peptide synthesis and structural studies.
Uniqueness: : this compound is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3/t13?,19- |
InChI Key |
CBPJQFCAFFNICX-VWCYLIGHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




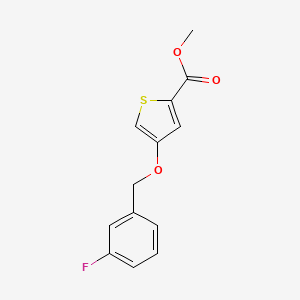



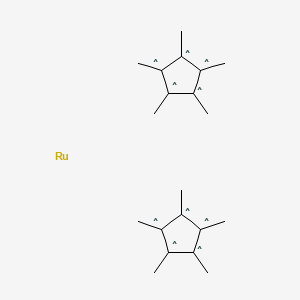
![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)
